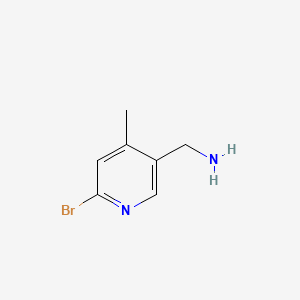

(6-Bromo-4-methylpyridin-3-yl)methanamine

説明

Structure

3D Structure

特性

IUPAC Name |

(6-bromo-4-methylpyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-5-2-7(8)10-4-6(5)3-9/h2,4H,3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPOLYLOCDJGQHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(6-Bromo-4-methylpyridin-3-yl)methanamine chemical structure and properties

A Versatile Pyridine Scaffold for Medicinal Chemistry[1]

Part 1: Executive Summary & Strategic Value

(6-Bromo-4-methylpyridin-3-yl)methanamine (CAS: 1211585-93-1) represents a high-value "orthogonal" building block in modern drug discovery.[1] Unlike simple pyridine intermediates, this trisubstituted scaffold offers three distinct vectors for chemical elaboration, making it an ideal candidate for Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping .

Core Utility:

-

The "Handle" (C-6 Bromine): A reactive electrophile for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of aryl or heteroaryl tails.[1]

-

The "Linker" (C-3 Methanamine): A primary amine tether that serves as a flexible nucleophile for amide couplings, reductive aminations, or sulfonamide formation.

-

The "Steric Lock" (C-4 Methyl): A crucial substituent that restricts conformational rotation in the final drug molecule, often improving binding affinity by locking the ligand into a bioactive conformation (the "Magic Methyl" effect).

Part 2: Chemical Identity & Physicochemical Profile[1][2]

This section consolidates the fundamental properties required for experimental planning and computational modeling.

Table 1: Physicochemical Specifications

| Property | Value | Notes |

| IUPAC Name | This compound | |

| CAS Number | 1211585-93-1 | |

| Molecular Formula | C₇H₉BrN₂ | |

| Molecular Weight | 201.06 g/mol | |

| Exact Mass | 199.995 Da | |

| Physical State | Off-white to pale yellow solid | Hygroscopic as HCl salt |

| LogP (Calc) | ~1.1 | Lipophilic enough for CNS penetration if derivatized |

| TPSA | 38.9 Ų | Favorable for oral bioavailability |

| pKa (Calc) | ~8.8 (Amine), ~2.5 (Pyridine N) | Pyridine N is weakly basic due to Br electron withdrawal |

| Storage | 2–8°C, Inert Atmosphere | Air/Moisture sensitive |

Part 3: Structural Analysis & Electronic Logic[1]

Understanding the electronic environment of this molecule is critical for predicting reactivity.

-

Electronic Deficient Ring: The pyridine ring is naturally electron-deficient.[1] The addition of the Bromine at C-6 further pulls electron density, making the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) under forcing conditions, though Pd-catalyzed coupling is preferred.

-

Steric Hindrance: The Methyl group at C-4 is ortho to the methanamine.[1] This provides steric bulk that protects the amine from metabolic degradation (N-acetylation) in vivo but may require higher temperatures or stronger coupling reagents during synthesis.

Visualization: Structural Logic & Reactivity Map[1]

Figure 1: Functional decomposition of the scaffold showing orthogonal reactivity vectors.[1]

Part 4: Validated Synthetic Protocol

Challenge: Reducing the nitrile precursor (6-bromo-4-methylnicotinonitrile) to the amine without removing the bromine atom. Solution: Avoid catalytic hydrogenation (H₂/Pd-C) as it causes hydrodebromination. Use Borane-THF (BH₃[1][2]·THF) complex for chemoselective reduction.

Protocol: Selective Nitrile Reduction

Note: All steps must be performed under Nitrogen or Argon.[1]

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel.

-

Solvation: Charge the flask with 6-bromo-4-methylnicotinonitrile (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool to 0°C.

-

Reduction: Dropwise add BH₃·THF (1.0 M in THF) (3.0 equiv) over 30 minutes. The bromine remains intact under these conditions.

-

Reflux: Warm to room temperature, then heat to mild reflux (65°C) for 2–4 hours. Monitor by LCMS (Look for M+H = 201/203).

-

Quench (Critical): Cool to 0°C. Carefully add Methanol (excess) dropwise to destroy excess borane (Caution: H₂ gas evolution).

-

Workup: Add HCl (1.25 M in MeOH) and reflux for 1 hour to break the boron-amine complex. Concentrate in vacuo.

-

Isolation: Basify with NaOH (1M) to pH >10, extract with DCM/Isopropanol (3:1), dry over Na₂SO₄, and concentrate. Purify via flash chromatography (DCM/MeOH/NH₄OH).

Visualization: Synthetic Pathway[1]

Figure 2: Chemoselective reduction pathway preserving the aryl bromide.

Part 5: Safety & Handling (SDS Summary)

Signal Word: DANGER GHS Classifications:

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3][4][5]

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns/eye damage) – Note: Free amines are caustic; HCl salts are Irritants (Cat 2).

-

Specific Target Organ Toxicity: Category 3 (Respiratory Irritation).[4]

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood.

-

Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).

-

First Aid: In case of eye contact, rinse immediately with water for 15 minutes.[6][7]

Part 6: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102545118, this compound.[1] Retrieved from [Link]

-

Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane.[8][9] Journal of Organic Chemistry, 74(5), 1964-1970.[9] (Mechanistic basis for borane reduction of nitriles). Retrieved from [Link]

-

Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis.[2] (General reference for chemoselectivity of hydride reducing agents).

-

World Intellectual Property Organization (2021). WO2021074138A1 - Synthesis of kinase inhibitors using pyridine intermediates. (Context for medicinal chemistry applications). Retrieved from

Sources

- 1. 89466-18-2|6-Bromo-2-methoxypyridin-3-amine|BLD Pharm [bldpharm.com]

- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 3. 6-Bromo-4-methylpyridin-3-amine | C6H7BrN2 | CID 19926094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-6-methylpyridin-3-ol | C6H6BrNO | CID 58092719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C7H9BrN2 | CID 102545118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 9. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (6-Bromo-4-methylpyridin-3-yl)methanamine: Synthesis, Characterization, and Applications in Kinase Inhibitor Scaffolding

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (6-bromo-4-methylpyridin-3-yl)methanamine, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical properties, provide a detailed, field-proven synthesis protocol, discuss its characterization through spectroscopic methods, and explore its significant role as an intermediate in the development of potent kinase inhibitors. This document is intended to serve as a practical resource for researchers engaged in drug discovery and synthetic chemistry, offering both foundational knowledge and actionable experimental insights.

Compound Profile and Physicochemical Properties

This compound is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex pharmaceutical agents. Its structure incorporates a pyridine ring, a bromine atom, a methyl group, and a primary aminomethyl substituent, each contributing to its unique reactivity and utility as a molecular scaffold.

The bromine atom at the 6-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the strategic introduction of diverse aryl, heteroaryl, or amino moieties, enabling the systematic exploration of the chemical space around the pyridine core to optimize biological activity. The primary amine of the aminomethyl group provides a nucleophilic handle for further functionalization, such as amide bond formation or reductive amination, to build more complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1211585-93-1 | [1] |

| Molecular Formula | C₇H₉BrN₂ | [1] |

| Molecular Weight | 201.06 g/mol | [1] |

| IUPAC Name | (6-bromo-4-methyl-3-pyridinyl)methanamine | [1] |

| Predicted XLogP3 | 1.1 | [1] |

| Exact Mass | 199.99491 Da | [1] |

Synthesis Protocol: Reduction of 6-Bromo-4-methylnicotinonitrile

The most direct and efficient synthesis of this compound involves the reduction of the corresponding nicotinonitrile precursor, 6-bromo-4-methylnicotinonitrile. This transformation can be effectively achieved using powerful hydride reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. Below is a detailed protocol for the synthesis via catalytic hydrogenation using Raney® Nickel, a method favored for its scalability and milder reaction conditions compared to metal hydrides.

Diagram 1: Synthesis of this compound

Caption: Synthetic route from 6-bromo-4-methylnicotinonitrile to the target amine.

Experimental Protocol:

-

Reactor Setup: To a hydrogenation vessel, add 6-bromo-4-methylnicotinonitrile (1.0 eq.).

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add Raney® Nickel (5-10% by weight of the nitrile) as a slurry in the chosen solvent (e.g., methanol or ethanol). Safety Note: Raney® Nickel is pyrophoric and must be handled with care under an inert atmosphere or solvent.

-

Solvent Addition: Add a suitable solvent such as methanol or ethanol to the vessel to dissolve the starting material.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas several times. Pressurize the vessel with hydrogen to the desired pressure (typically 1-3 atm for this type of reduction) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by observing the disappearance of the starting nitrile.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. The Raney® Nickel catalyst is then removed by filtration through a pad of Celite®. Caution: The filter cake should not be allowed to dry as it can be pyrophoric.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by distillation or column chromatography if necessary.

Spectroscopic Characterization

Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following are the expected spectroscopic data based on its structure.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, the methylene protons, and the amine protons.

-

Two singlets in the aromatic region corresponding to the protons on the pyridine ring.

-

A singlet around 2.3-2.5 ppm for the methyl group protons.

-

A singlet for the methylene protons of the aminomethyl group.

-

A broad singlet for the amine protons, which is exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the bromine atom and the nitrogen in the pyridine ring.

3.2. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine.

-

Predicted [M+H]⁺: 201.00218 and 203.00013, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

3.3. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching of the pyridine ring.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

This compound is a valuable intermediate in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of various diseases, particularly cancer. A notable example of its application is disclosed in patent US8829195B2, which describes compounds and compositions for inhibiting the activity of ABL1, ABL2, and BCR-ABL1 kinases.[2][3] These kinases are implicated in the pathogenesis of certain types of leukemia, such as Chronic Myeloid Leukemia (CML).

The synthesis of these inhibitors often involves a multi-step sequence where the this compound core is further elaborated. The bromine atom serves as a key handle for introducing other molecular fragments via cross-coupling reactions, while the aminomethyl group can be acylated or otherwise modified to interact with specific residues in the kinase active site.

Diagram 2: Role in Kinase Inhibitor Synthesis

Caption: Synthetic utility of the title compound in building kinase inhibitors.

The ability to readily modify both the 6-position and the 3-aminomethyl position of the pyridine ring makes this compound a powerful tool for structure-activity relationship (SAR) studies in the development of novel kinase inhibitors.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

-

Hazards: Harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.

-

Handling: Avoid inhalation of dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

Conclusion

This compound is a strategically important building block for the synthesis of complex, biologically active molecules. Its versatile reactivity, particularly at the bromine and amine functionalities, allows for the construction of diverse molecular libraries for drug discovery programs. The detailed synthesis protocol and characterization data provided in this guide, along with the highlighted application in the development of kinase inhibitors, underscore its value to the research community. As the quest for novel and more effective therapeutics continues, the utility of such well-defined and adaptable intermediates will undoubtedly grow.

References

- Dodd, S. K., Furet, P., Grotzfeld, R. M., Jahnke, W., Jones, D. B., & Manley, P. W. (2014). Compounds and compositions for inhibiting the activity of ABL1, ABL2 and BCR-ABL1. U.S. Patent No. 8,829,195 B2. Washington, DC: U.S.

-

PubChem. (n.d.). Compounds and compositions for inhibiting the activity of ABL1, ABL2 and BCR-ABL1 - Patent US-8829195-B2. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | C7H9BrN2 | CID 102545118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US8829195B2 - Compounds and compositions for inhibiting the activity of ABL1, ABL2 and BCR-ABL1 - Google Patents [patents.google.com]

- 3. Compounds and compositions for inhibiting the activity of ABL1, ABL2 and BCR-ABL1 - Patent US-8829195-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Sourcing & Technical Guide: (6-Bromo-4-methylpyridin-3-yl)methanamine

This technical guide details the sourcing, verification, and handling of (6-Bromo-4-methylpyridin-3-yl)methanamine , a specialized heterocyclic building block used in the synthesis of tyrosine kinase inhibitors and other bioactive pyridine derivatives.

CAS Number: 1211585-93-1

Formula: C

Executive Summary

This compound is a critical intermediate for introducing the 6-bromo-4-methylpyridine scaffold into larger drug candidates. Unlike common reagents, this compound is often made-to-order or held in low inventory by specialized building block vendors. Researchers must anticipate lead times of 2–4 weeks and implement rigorous Quality Control (QC) to detect common impurities arising from its reduction from the corresponding nitrile.

Sourcing Landscape

Due to the volatility of stock for this intermediate, a multi-tiered sourcing strategy is required. Do not rely on a single vendor.

Primary Building Block Suppliers

These vendors specialize in heterocyclic intermediates and are most likely to have stock or a validated synthesis route.

| Supplier | Catalog / SKU | Stock Status (Est.) | Notes |

| BLD Pharm | BD00746028 | Inquire / Low | Primary source for pyridine building blocks. Often ships from Shanghai. |

| AOBChem | (Inquire) | Made-to-Order | Strong in custom pyridine synthesis; likely requires RFQ. |

| Dana Bioscience | BD00746028 | Volatile | Often lists stock but requires verification before purchase. |

| Combi-Blocks | (Check CAS) | Inquire | Reliable for gram-scale; check for the nitrile precursor if amine is unavailable. |

Contingency: Sourcing the Precursor

If the amine is backordered, purchase the stable precursor and perform a one-step reduction in-house.

-

Precursor: 6-Bromo-4-methylnicotinonitrile

-

Availability: Higher availability than the amine (stocked by Sigma, Fisher, Enamine).

Sourcing Decision Tree

The following logic ensures project continuity regardless of direct stock availability.

Figure 1: Decision logic for sourcing this compound, prioritizing direct purchase but defaulting to precursor reduction to save time.

Technical Specifications & Safety

Physical Properties[3][4]

-

Appearance: Typically a pale yellow to brown oil or low-melting solid.

-

Solubility: Soluble in DCM, MeOH, DMSO. Slightly soluble in water.

-

Basicity: Primary amine (pK

~9-10). Forms stable hydrochloride salts.

Safety Profile (GHS Classifications)

-

H314: Causes severe skin burns and eye damage (Corrosive).[3]

-

H302: Harmful if swallowed.[3]

-

Handling: Handle in a fume hood. Wear chemically resistant gloves (Nitrile) and eye protection.

-

Storage: Hygroscopic and Air Sensitive. Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent carbonate formation (reaction with atmospheric CO

).

Quality Control (QC) Protocol

Upon receipt, do not assume purity. This amine is prone to oxidation and degradation. Use this self-validating workflow.

Step 1: Identity Verification (1H NMR)

Dissolve ~5-10 mg in DMSO-d

-

Diagnostic Signal 1 (Pyridine Ring): Look for two singlets in the aromatic region (approx.

8.2 ppm and -

Diagnostic Signal 2 (Methylene): A singlet or broad doublet at

3.8–4.0 ppm (2H, -CH -

Diagnostic Signal 3 (Methyl): A sharp singlet at

2.2–2.4 ppm (3H, Ar-CH

Step 2: Impurity Profiling

Common impurities from synthesis (Reduction of Nitrile):

-

Residual Nitrile: Check for missing methylene peak and presence of precursor aromatic signals. IR would show a peak at ~2230 cm

(C≡N). -

Debrominated Side-product: If hydrogenation was used (e.g., Pd/C + H

), the bromine may be cleaved. Look for a multiplet pattern in the aromatic region instead of two singlets. -

Hydrolysis (Alcohol): If the workup was too aqueous/acidic, the amine might convert to the alcohol.[4] LCMS will show M+1 = 202/204 (Alcohol) vs 201/203 (Amine).

QC Workflow Diagram

Figure 2: Quality Control workflow. Mass spectrometry confirms the presence of bromine (isotopic pattern 1:1), while NMR confirms the reduction of the nitrile to the amine.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102545118, this compound. Retrieved February 13, 2026, from [Link]

Sources

A Researcher's Technical Guide to (6-Bromo-4-methylpyridin-3-yl)methanamine: Hazard Analysis and Safe Handling Protocols

Abstract: (6-Bromo-4-methylpyridin-3-yl)methanamine is a substituted pyridine derivative integral to synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. Its bifunctional nature, featuring a halogenated pyridine ring and a primary aminomethyl group, makes it a versatile building block. However, these same functional groups confer significant health hazards, including acute toxicity, severe skin corrosivity, and respiratory irritation. This guide moves beyond a standard Safety Data Sheet (SDS) to provide drug development professionals and research scientists with an in-depth understanding of the compound's hazard profile, coupled with field-proven protocols for safe handling, emergency response, and waste management. Our objective is to foster a proactive safety culture by explaining the causality behind safety procedures, thereby ensuring the well-being of laboratory personnel and the integrity of research outcomes.

Executive Summary: The Researcher's Overview

This compound, while a valuable synthetic intermediate, demands rigorous adherence to safety protocols. The primary hazards are severe and immediate: it is harmful if swallowed, and more critically, it causes severe skin burns and eye damage.[1] Inhalation may also lead to respiratory irritation.[1] The core of safe handling lies in a three-tiered approach: containment through engineering controls, protection via appropriate Personal Protective Equipment (PPE), and preparedness with established emergency procedures. This document synthesizes hazard data with practical, actionable protocols to mitigate risk during routine laboratory operations.

Critical Safety Takeaways for Lab Personnel:

-

Always handle this compound within a certified chemical fume hood.

-

Never allow skin or eye contact; corrosive properties can cause irreversible damage.

-

Always wear appropriate gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Know the location and proper use of safety showers and eyewash stations before beginning work.

-

Understand the specific emergency procedures for skin/eye contact and spills.

Physicochemical and Hazard Profile

A thorough understanding of a compound's properties is foundational to its safe use. The hazardous nature of this compound stems directly from its chemical structure.

Mechanistic Insight into Hazards

The primary amine group (-CH₂NH₂) imparts a basic and nucleophilic character, which contributes to its corrosive nature, similar to other aromatic amines.[2] This functionality can readily react with biological macromolecules in the skin and eyes, leading to chemical burns. The halogenated pyridine ring, while a key feature for synthetic utility, also contributes to the overall toxicity profile of the molecule.

Identity and Properties

Quantitative data for this compound is summarized below, providing a quick reference for experimental planning.

| Property | Value | Source |

| Molecular Formula | C₇H₉BrN₂ | PubChem[1] |

| Molecular Weight | 201.06 g/mol | PubChem[1] |

| CAS Number | 1211585-93-1 | PubChem[1] |

| Appearance | Data not widely available; handle as a solid or liquid with caution. | N/A |

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a universal framework for understanding the chemical's dangers.

| GHS Classification | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | |

| Skin Corrosion (Category 1B) | H314: Causes severe skin burns and eye damage | Danger | |

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | Danger | |

| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation | Warning | |

| Source: PubChem[1] |

Laboratory Handling Protocols: A Risk-Based Approach

A proactive approach to safety involves assessing risk before any experiment begins. The following workflow and protocols are designed to minimize exposure and ensure safe handling from receipt of the chemical to its final use in a reaction.

Risk Assessment & Mitigation Workflow

This diagram outlines the essential decision-making process that should precede any work with this compound.

Caption: Risk assessment workflow for handling hazardous chemicals.

Step-by-Step Protocol: Weighing and Solution Preparation

This protocol is designed as a self-validating system to prevent exposure during the most common handling procedures.

-

Preparation:

-

Ensure a chemical fume hood is operational and the sash is at the appropriate working height.

-

Don the required PPE: nitrile gloves, chemical safety goggles, and a fully buttoned lab coat.[3]

-

Place a spill pad on the balance and inside the fume hood where the solution will be prepared.

-

Prepare all necessary equipment (spatula, weigh boat, beaker, solvent, magnetic stir bar) and place it inside the fume hood.

-

-

Weighing:

-

Tare the analytical balance with the weigh boat.

-

Carefully transfer the approximate amount of this compound to the weigh boat. Keep the container opening pointed away from you, deep within the hood.

-

Record the exact mass. Securely cap the stock bottle immediately after dispensing.

-

-

Dissolution:

-

Carefully add the weighed solid to the beaker containing the desired solvent inside the fume hood.

-

Use a small amount of the solvent to rinse the weigh boat, ensuring a quantitative transfer.

-

Add the stir bar and begin stirring.

-

-

Cleanup:

-

Dispose of the used weigh boat and any contaminated wipes in a designated solid hazardous waste container.

-

Wipe down the spatula and any affected surfaces within the fume hood with an appropriate solvent.

-

Remove gloves using the proper technique and dispose of them in the designated waste. Wash hands thoroughly with soap and water.

-

Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls prioritizes engineering solutions over PPE. For this compound, both are non-negotiable.

Primary Engineering Controls

A properly functioning chemical fume hood is mandatory for all operations involving this compound.[3][4] This is the most critical piece of equipment for preventing inhalation of dust or vapors, which are known respiratory irritants.

PPE Selection: A Deeper Dive

PPE is the last line of defense. The selection must be appropriate for the specific hazards of this chemical.

| PPE Item | Specification | Rationale and Causality |

| Eye/Face Protection | Chemical safety goggles (ANSI Z87.1 certified) | Protects against splashes of the corrosive material, which can cause severe, irreversible eye damage.[5] |

| Skin Protection | Nitrile or Butyl Rubber Gloves | Provides a chemical barrier against skin contact. Nitrile is a common and effective choice for many organic compounds, but butyl rubber offers superior protection for extended work.[3][4] Always check glove manufacturer compatibility charts. |

| Body Protection | Fully-buttoned lab coat | Prevents contamination of personal clothing and incidental skin exposure. |

| Respiratory | Not required if handled in a fume hood | If engineering controls fail or for major spills, a full-face respirator with an appropriate organic vapor cartridge may be necessary.[5] |

Emergency Response & Decontamination

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

Emergency Response Decision Tree

Caption: Decision tree for emergency response to chemical incidents.

First-Aid Measures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] While rinsing, remove all contaminated clothing.[6] Seek immediate medical attention. Do not use solvents to wash the skin.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2][5]

Waste Disposal and Environmental Considerations

Proper disposal is a critical final step in the chemical lifecycle to protect both personnel and the environment.

-

Waste Collection: All waste containing this compound, including contaminated consumables (gloves, wipes, weigh boats) and reaction residues, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.

-

Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

-

Storage: Store waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials, such as strong oxidizing agents.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[8]

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Princeton University Environmental Health and Safety. Section 3: Emergency Procedures. [Link]

-

DC Fine Chemicals. Safety Data Sheet. [Link]

-

SKC Inc. Safety Data Sheet for Aromatic Amine Cleaning Developing Solution. [Link]

-

GOV.UK. Bromine: incident management. [Link]

-

Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]

-

University of Washington. Standard Operating Procedure for Pyridine. [Link]

Sources

- 1. This compound | C7H9BrN2 | CID 102545118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. skcinc.com [skcinc.com]

- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 5. echemi.com [echemi.com]

- 6. ehs.princeton.edu [ehs.princeton.edu]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

solubility of (6-Bromo-4-methylpyridin-3-yl)methanamine in DMSO and methanol

An In-Depth Technical Guide to the Solubility of (6-Bromo-4-methylpyridin-3-yl)methanamine in DMSO and Methanol

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. In the absence of publicly available empirical solubility data for this specific compound, this document synthesizes foundational chemical principles, physicochemical properties, and established experimental methodologies to offer a predictive assessment and a robust framework for empirical determination. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of solubility for applications such as compound screening, formulation, and chemical synthesis.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount gatekeeper. Poor solubility can hinder a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately leading to diminished bioavailability and therapeutic efficacy. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used for dissolving a broad range of compounds for high-throughput screening (HTS) and as a cryoprotectant.[1][2] Methanol, a polar protic solvent, is frequently employed in organic synthesis, purification, and as a solvent for various analytical techniques.[3] Understanding the solubility of a compound like this compound in these two distinct solvents is therefore essential for its advancement in the drug discovery pipeline.

This compound is a substituted pyridine derivative, a structural motif prevalent in many biologically active molecules. Its solubility behavior is governed by the interplay of its various functional groups and the nature of the solvent. This guide will delve into the theoretical underpinnings of its solubility in DMSO and methanol, followed by a detailed experimental protocol for its precise determination.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is the cornerstone of predicting its solubility. The key properties of this compound are summarized in the table below.[4]

| Property | Value | Source |

| Molecular Formula | C₇H₉BrN₂ | PubChem[4] |

| Molecular Weight | 201.06 g/mol | PubChem[4] |

| IUPAC Name | (6-bromo-4-methyl-3-pyridinyl)methanamine | PubChem[4] |

| CAS Number | 1211585-93-1 | PubChem[4] |

| Structure | A pyridine ring substituted with a bromine atom, a methyl group, and a methanamine group. | PubChem[4] |

The presence of a primary amine (-CH₂NH₂) and a nitrogen atom within the pyridine ring provides sites for hydrogen bonding, which is a critical factor in determining solubility in polar solvents.[5]

Theoretical Assessment of Solubility

The principle of "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility.[6] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another.

Solubility in Methanol (CH₃OH)

Methanol is a polar protic solvent, meaning it has a significant dipole moment and a hydrogen atom bonded to an electronegative oxygen atom. This allows methanol to act as both a hydrogen bond donor and acceptor.

The this compound molecule possesses a primary amine group (-NH₂) and a pyridine ring nitrogen, both of which can act as hydrogen bond acceptors. The hydrogens on the amine group can also act as hydrogen bond donors.[7] These characteristics suggest a strong potential for favorable interactions with methanol molecules, leading to good solubility. Amines with fewer than five or six carbon atoms are generally soluble in water and, by extension, in polar protic solvents like methanol.[5]

Solubility in Dimethyl Sulfoxide ((CH₃)₂SO)

DMSO is a polar aprotic solvent. It has a large dipole moment due to the sulfoxide bond but lacks a hydrogen atom bonded to an electronegative atom, so it can only act as a hydrogen bond acceptor. The oxygen atom of the sulfoxide group is a strong hydrogen bond acceptor.

The primary amine group of this compound can act as a hydrogen bond donor to the oxygen of DMSO. This interaction is expected to contribute significantly to the solubility of the compound in DMSO. DMSO is known for its ability to dissolve a wide range of organic compounds, including many that are poorly soluble in water or other organic solvents.[1][8] Aromatic heterocyclic compounds, however, have been identified as a structural feature that can contribute to low solubility in DMSO in some cases.[8][9]

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is the gold standard for establishing the precise solubility of a compound. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[10]

Shake-Flask Method for Thermodynamic Solubility

This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Materials:

-

This compound (solid)

-

Anhydrous DMSO (analytical grade)

-

Anhydrous Methanol (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Calibrated positive displacement pipettes

-

Syringe filters (chemically compatible with the solvent and compound)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and other necessary glassware

Protocol:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume of the chosen solvent (DMSO or methanol) to the vial.

-

Prepare at least three replicate samples for each solvent.

-

-

Equilibration:

-

Securely cap the vials and place them in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time (e.g., 2 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the supernatant through a chemically compatible syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of known concentrations of this compound in the respective solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response against concentration.

-

Inject the filtered supernatant samples into the HPLC system.

-

Determine the concentration of the dissolved compound in the samples by interpolating their detector responses on the calibration curve.

-

-

Data Reporting:

-

Express the solubility as a concentration, typically in mg/mL or mol/L.

-

Report the mean and standard deviation of the replicate measurements.

-

Visualizing the Experimental Workflow

Caption: A flowchart of the shake-flask method for solubility determination.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is a complex interplay of intermolecular forces.

Solute-Solvent Interactions

The diagram below illustrates the key intermolecular interactions that govern the dissolution process.

Caption: A diagram showing the balance of forces in the dissolution process.

For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the solute-solute interactions (crystal lattice energy) and the solvent-solvent interactions. Given the polar nature of both the solute and the solvents, hydrogen bonding and dipole-dipole interactions are expected to be the dominant forces driving solubility.

Conclusion and Recommendations

Based on a theoretical analysis of its molecular structure, this compound is predicted to be soluble in both methanol and DMSO. The presence of hydrogen bond donor and acceptor sites on the molecule should facilitate strong interactions with both the polar protic environment of methanol and the polar aprotic environment of DMSO.

However, it is imperative for researchers to empirically verify these predictions. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for determining the precise solubility of this compound. The resulting quantitative data will be invaluable for a wide range of applications, from designing effective screening assays to developing viable formulations for preclinical and clinical studies.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 6-Bromo-4-methylpyridin-3-amine. National Center for Biotechnology Information. [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent? [Link]

-

Moorpark College. Experiment 13 – Properties of Amines and Amides. [Link]

-

University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Reddit. Which solvent would be suitable to solubilize this compound? [Link]

-

National Center for Biotechnology Information. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

-

National Center for Biotechnology Information. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. [Link]

-

MDPI. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. [Link]

-

Gas Processing & LNG. Behavior and effect of methanol in amine treating systems. [Link]

-

ACS Publications. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. [Link]

-

Cengage. Amines and Heterocycles. [Link]

-

University of Calgary. Amines and Heterocycles. [Link]

-

MDPI. DMSO Solubility Assessment for Fragment-Based Screening. [Link]

-

AOBChem. (6-Bromo-4-methyl-pyridin-3-yl)-methanol. [Link]

-

Wikipedia. Amine. [Link]

-

Solubility Data Series. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. [Link]

-

Chemical Synthesis Database. 6-bromo-3-methoxy-5-nitro-2-pyridinamine. [Link]

-

ResearchGate. Solubility Properties of Methanol in Organic Solvents. [Link]

-

Chemsrc. (6-Bromopyridin-2-yl)methanamine. [Link]

Sources

- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C7H9BrN2 | CID 102545118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.ws [chem.ws]

- 7. Amine - Wikipedia [en.wikipedia.org]

- 8. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Strategic Sourcing of (6-Bromo-4-methylpyridin-3-yl)methanamine: A Technical Guide for Drug Discovery Professionals

Introduction: The Value of a Well-Chosen Building Block

In the intricate landscape of modern drug discovery, the selection of starting materials is a critical determinant of a program's success. Substituted pyridines are a cornerstone of medicinal chemistry, prized for their ability to engage in a multitude of biological interactions.[1] Among these, (6-Bromo-4-methylpyridin-3-yl)methanamine, with its strategically placed bromine atom, methyl group, and aminomethyl moiety, represents a versatile building block for creating diverse chemical libraries. The bromine atom serves as a convenient handle for cross-coupling reactions, enabling the introduction of various substituents to explore the chemical space around the pyridine core. This guide provides an in-depth analysis of the procurement landscape for this key intermediate, offering a price comparison, quality control protocols, and strategic insights for researchers, scientists, and drug development professionals.

Market Landscape: A Comparative Analysis of Supplier Pricing

The cost of specialized chemical building blocks like this compound can fluctuate significantly based on supplier, purity, and scale. While many suppliers of niche chemical entities require a formal quote for pricing, a snapshot of the market can be constructed from publicly available data and related compounds.

It is important to note that for many specialized building blocks, catalog prices are not always publicly listed, and obtaining a formal quote from suppliers is standard practice, especially for larger quantities. The pricing of the closely related precursor, (6-bromo-4-methylpyridin-3-yl)methanol, can also provide a valuable benchmark for cost estimation.

Table 1: Price Comparison for this compound and a Related Precursor

| Compound | Supplier | Quantity | Purity | Price (USD) | Price per Gram (USD) |

| This compound | Dana Bioscience | 250mg | >95% | $297.00 | $1188.00 |

| (6-bromo-4-methylpyridin-3-yl)methanol | AOBChem | 500mg | >95% | $185.00 | $370.00 |

| (6-bromo-4-methylpyridin-3-yl)methanol | AOBChem | 1g | >95% | $321.00 | $321.00 |

Note: Prices are subject to change and may not include shipping and handling fees. It is always recommended to request a formal quote from the supplier for the most accurate and up-to-date pricing.

Beyond the Price Tag: The Critical Role of Quality Control

While cost is a significant factor, the "true cost" of a building block extends to its quality and purity. An impure or misidentified starting material can lead to failed reactions, costly delays, and misinterpreted biological data. Therefore, a robust in-house quality control (QC) process is not a luxury but a necessity.

Foundational Analytical Techniques

For a molecule like this compound, a comprehensive QC protocol should include the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the compound. The proton NMR should show the characteristic signals for the aromatic protons on the pyridine ring, the methyl group, and the aminomethyl group, with appropriate chemical shifts and coupling patterns.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for assessing purity and confirming the molecular weight of the compound.[2] A high-resolution mass spectrum (HRMS) can further confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV) is the gold standard for determining the purity of a compound. A well-developed HPLC method can separate the target compound from any starting materials, byproducts, or other impurities.

Experimental Protocol: A Self-Validating System for Incoming Material

The following is a detailed, step-by-step methodology for the quality control of a newly acquired batch of this compound.

Objective: To confirm the identity and assess the purity of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) for NMR

-

HPLC-grade acetonitrile and water

-

Formic acid (for LC-MS mobile phase)

-

NMR tubes, vials, and standard laboratory glassware

Step-by-Step Methodology:

-

Sample Preparation for NMR:

-

Accurately weigh approximately 5-10 mg of the sample into a clean, dry vial.

-

Dissolve the sample in ~0.7 mL of CDCl₃.

-

Transfer the solution to an NMR tube.

-

-

¹H and ¹³C NMR Acquisition:

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Key expected signals include two distinct aromatic protons, a singlet for the methyl group, and a singlet for the aminomethyl protons.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Expect to see the correct number of carbon signals corresponding to the structure.

-

-

Sample Preparation for LC-MS and HPLC:

-

Prepare a stock solution of the sample at a concentration of 1 mg/mL in a 1:1 mixture of acetonitrile and water.

-

From the stock solution, prepare a dilution to a final concentration of 10 µg/mL for LC-MS analysis and 100 µg/mL for HPLC analysis.

-

-

LC-MS Analysis:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Range: m/z 100-500.

-

Expected Mass: The protonated molecule [M+H]⁺ should be observed at approximately m/z 201.00/203.00, showing the characteristic isotopic pattern for a compound containing one bromine atom.

-

-

-

HPLC-UV Purity Analysis:

-

Chromatographic Conditions:

-

Use the same column and mobile phases as for LC-MS.

-

UV Detection: Monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity of the sample as the percentage of the area of the main peak relative to the total area of all peaks.

-

-

Visualizing the Workflow: From Sourcing to Synthesis

A streamlined workflow is essential for efficiently moving from the procurement of a building block to its use in a synthetic route. The following diagram illustrates a logical progression for the sourcing and validation of this compound.

Caption: A typical workflow for sourcing and validating a chemical building block.

Conclusion and Strategic Recommendations

The successful integration of this compound into a drug discovery pipeline hinges on more than just its initial purchase price. A comprehensive sourcing strategy must balance cost with a rigorous assessment of quality and supplier reliability. For researchers and drug development professionals, the following recommendations are paramount:

-

Always Validate: Never assume the quality of a purchased building block. Implement a standardized in-house QC protocol for all incoming materials.

-

Cultivate Supplier Relationships: Develop relationships with multiple reliable suppliers to mitigate supply chain risks and potentially negotiate better pricing for bulk quantities.

-

Consider the "True Cost": Factor in the potential costs of failed experiments, project delays, and the generation of unreliable data when evaluating the price of a starting material. A slightly more expensive but high-quality building block is often the more economical choice in the long run.

By adopting a scientifically rigorous and strategically sound approach to the procurement of critical building blocks like this compound, drug discovery teams can enhance the efficiency and robustness of their research and development efforts.

References

-

AOBChem. (6-Bromo-4-methyl-pyridin-3-yl)-methanol. AOBChem Website. [Link]

-

Dana Bioscience. This compound 250mg. Dana Bioscience Website. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ZeptoMetrix. LC-MS. ZeptoMetrix Website. [Link]

Sources

storage stability and shelf life of (6-Bromo-4-methylpyridin-3-yl)methanamine

An In-depth Technical Guide to the Storage Stability and Shelf Life of (6-Bromo-4-methylpyridin-3-yl)methanamine

Introduction

This compound is a substituted pyridine derivative that serves as a critical building block in medicinal chemistry and drug discovery. Its structural features, including a brominated pyridine ring and a primary aminomethyl group, make it a versatile synthon for introducing a specific pharmacophore into target molecules. The integrity and purity of such intermediates are paramount, as any degradation can impact reaction yields, introduce impurities into the final active pharmaceutical ingredient (API), and compromise biological activity and safety.

This technical guide provides a comprehensive framework for understanding and evaluating the . As a Senior Application Scientist, the focus extends beyond mere procedural descriptions to elucidate the underlying chemical principles and provide a robust, scientifically-grounded methodology for researchers, scientists, and drug development professionals. This document is structured to empower users to establish self-validating protocols for ensuring the long-term viability of this and structurally related compounds.

Chemical Profile and Inherent Stability Considerations

A molecule's stability is intrinsically linked to its structure. The key functional groups in this compound each present distinct reactivity profiles that must be considered.

-

Chemical Structure:

Caption: Structure of this compound.

-

Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. While generally stable, the nitrogen atom introduces a basic site and can be susceptible to oxidation.

-

Aminomethyl Group (-CH₂NH₂): This primary amine is a primary determinant of the compound's reactivity. It is basic and nucleophilic, making it prone to salt formation with acidic compounds and reaction with electrophiles (e.g., carbon dioxide from the air to form carbamates). The amine is also a primary site for oxidative degradation.

-

Bromo Substituent (-Br): The carbon-bromine bond on an aromatic ring can be susceptible to nucleophilic substitution under harsh conditions and is a potential site for photolytic cleavage upon exposure to UV radiation.

Based on this analysis, the primary stability concerns are oxidation , reaction with atmospheric components (CO₂ and moisture) , and photodegradation .

Potential Degradation Pathways

Understanding potential degradation routes is the cornerstone of developing a stability-indicating analytical method and defining appropriate storage conditions. Forced degradation, or stress testing, is the experimental approach to purposefully degrade the sample to identify these pathways.[1][2][3][4]

Caption: Plausible degradation pathways for the target molecule.

-

Oxidative Degradation: Exposure to oxygen, especially in the presence of metal ions or light, can lead to the formation of the corresponding N-oxide on the pyridine ring or oxidation of the aminomethyl group to an imine, which can further degrade.

-

Hydrolytic Degradation: While the pyridine ring itself is stable to hydrolysis, under strongly acidic or basic conditions, the aminomethyl group could potentially be displaced by a hydroxyl group, forming (6-bromo-4-methyl-pyridin-3-yl)-methanol.[5][6]

-

Photodegradation: High-energy light (particularly UV) can induce homolytic cleavage of the C-Br bond, leading to the formation of debrominated impurities.

Recommended Storage and Handling Protocols

Based on the chemical's inherent properties and potential for degradation, a multi-faceted approach to storage is required to ensure long-term stability. The general principles for handling pyridine compounds are highly relevant.[7][8][9][10]

| Parameter | Recommendation | Rationale |

| Temperature | Long-term: 2-8°C.Short-term: Ambient (15-25°C). | Reduces the rate of all potential chemical degradation reactions. |

| Atmosphere | Inert Gas (Argon or Nitrogen). | Prevents oxidative degradation of the amine and pyridine nitrogen. Prevents reaction with atmospheric CO₂ and moisture.[9] |

| Light | Protect from light (Amber vial/Store in dark). | Prevents photolytic cleavage of the C-Br bond and light-catalyzed oxidation. |

| Container | Tightly sealed, Type I borosilicate glass vial with a PTFE-lined cap. | Ensures an inert contact surface and prevents moisture ingress and gas exchange. |

| Handling | Use in a well-ventilated area or fume hood.[9][10] | The compound is classified as causing skin burns and respiratory irritation.[11] |

Experimental Design for Stability Assessment

A robust stability assessment program involves a sequence of studies designed to identify degradation products, develop a method to track them, and collect data under controlled conditions over time.

Forced Degradation Study

The objective is to intentionally stress the compound to generate potential degradation products, which is essential for developing a stability-indicating analytical method.[1][3][4][12] A target degradation of 5-20% is generally considered optimal to detect impurities without completely destroying the parent molecule.[4]

Caption: Experimental workflow for a forced degradation study.

Protocol: Forced Degradation

-

Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 acetonitrile:water mixture.

-

Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Heat at 60°C. Withdraw and neutralize aliquots as in the acid hydrolysis step.

-

Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature. Withdraw aliquots at various time points.

-

Thermal Degradation: Store the solid compound in a vial at 80°C. Periodically dissolve a sample for analysis.

-

Photostability: Expose the solid compound and the stock solution to light conditions as specified in ICH guideline Q1B.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (see section 4.2). A mass spectrometer (MS) detector is highly valuable for identifying the mass of unknown degradation products.

Stability-Indicating Analytical Method Development

The primary tool for a stability study is a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), which can separate, detect, and quantify the parent compound and all potential degradation products.[13]

Protocol: HPLC Method Development

-

Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), which is a versatile choice for polar and non-polar compounds.

-

Mobile Phase: Use a gradient elution to effectively separate compounds with different polarities.

-

Mobile Phase A: 0.1% Formic Acid in Water (provides good peak shape for amines).

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold, and then return to initial conditions to re-equilibrate.

-

-

Detection: Use a UV detector. Scan the UV spectrum of the parent compound to find the wavelength of maximum absorbance (λ-max) for optimal sensitivity. A photodiode array (PDA) detector is ideal as it can also assess peak purity.

-

Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, with a key focus on specificity . This is confirmed by analyzing the samples from the forced degradation study to ensure all degradation peaks are baseline-resolved from the parent peak and each other.

Formal Stability Study

This study evaluates the stability of the compound under defined, long-term storage conditions to establish a shelf life or re-test period. The design should be based on the intended storage and shipping conditions, using ICH Q1A(R2) as a guide.

| Study Type | Storage Condition | Minimum Duration | Testing Frequency (Months) |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 |

Protocol: Long-Term Stability

-

Packaging: Package multiple aliquots of a single, well-characterized batch of this compound in the proposed storage container (e.g., amber glass vials under nitrogen).

-

Storage: Place the samples in calibrated stability chambers set to the conditions outlined in the table above.

-

Testing: At each time point, pull a sample from each storage condition.

-

Analysis: Analyze the sample using the validated stability-indicating HPLC method. Record the assay value (purity) of the parent compound and the levels of any specified or unspecified degradation products.

-

Data Evaluation: Plot the purity and impurity levels over time.

Shelf-Life Determination

The shelf life or re-test period is the time during which the material is expected to remain within its established quality specifications when stored under the defined conditions.

-

Specification Setting: First, define the acceptance criteria. For an intermediate, a typical specification might be: Purity (Assay) ≥ 98.0%, Any single unspecified impurity ≤ 0.20%.

-

Data Analysis: Analyze the data from the long-term stability study. If there is no significant change over time, the shelf life is supported by the real-time data. If degradation is observed, statistical analysis can be used to predict the point at which the specification limit will be breached.

-

Re-test Period: For stable chemical intermediates, a re-test period of 12 to 24 months is often initially assigned, contingent on supporting data from accelerated and at least 6-12 months of long-term stability studies.

Conclusion

The stability of this compound is governed by its susceptibility to oxidation, photodegradation, and reactions with atmospheric moisture and carbon dioxide, primarily due to its aminomethyl and bromo-substituted pyridine functionalities. A comprehensive stability program, initiated with forced degradation studies, is crucial for understanding these liabilities.

The establishment of a validated, stability-indicating HPLC method is the linchpin of this program, enabling accurate monitoring during formal stability trials. By adhering to the recommended storage conditions—refrigerated, under an inert atmosphere, and protected from light—the chemical integrity of this compound can be preserved. The protocols and principles outlined in this guide provide a robust framework for researchers to confidently assess and ensure the long-term quality and shelf life of this vital chemical intermediate, thereby safeguarding the integrity of subsequent research and development activities.

References

- Balogh, G. et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.

- Apollo Scientific. Pyridine - Safety Data Sheet.

- Washington State University. Pyridine - Standard Operating Procedure.

- Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.

- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.

- PubChem. This compound. National Center for Biotechnology Information.

- MedCrave online. (2016). Forced Degradation Studies. Journal of Analytical and Pharmaceutical Research.

- SciSpace. (2016). Forced Degradation Studies. Journal of Analytical and Pharmaceutical Research.

- Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In: Toxicological Profile for 2,4,6-Trinitrotoluene.

- Singh, R. et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharma and Bio Sciences.

- Q1 Scientific. (2017). Forced degradation studies for Drug Substances and Drug Products.

- Roge, A.B. et al. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research.

- AOBChem. (6-Bromo-4-methyl-pyridin-3-yl)-methanol.

- MedChemExpress. (6-Bromopyridin-3-yl)methanol (6-Bromo-3-pyridinemethanol) | Biochemical Reagent.

Sources

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. scispace.com [scispace.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. q1scientific.com [q1scientific.com]

- 5. aobchem.com [aobchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 11. This compound | C7H9BrN2 | CID 102545118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. asianjpr.com [asianjpr.com]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

The Architectural Elegance of Pyridine: A Technical Guide to Novel Building Blocks in Medicinal Chemistry

Introduction: The Enduring Legacy of the Pyridine Scaffold

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence is not a matter of chance but a testament to its remarkable physicochemical properties and synthetic versatility. From naturally occurring alkaloids like nicotine to a significant portion of FDA-approved drugs, the pyridine motif is a recurring theme in molecules designed to interact with biological systems.[1][2] An analysis of drugs approved by the US FDA between 2014 and 2023 revealed that 54 contained a pyridine ring, with a significant number targeting cancer and central nervous system (CNS) disorders.[3][4][5]

The unique electronic nature of the pyridine ring, characterized by the electron-withdrawing effect of the nitrogen atom, imparts a distinct reactivity and allows for a wide range of functionalization strategies.[6] This inherent polarity often enhances water solubility, a critical parameter for drug candidates.[7][8] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.[9] These attributes make pyridine and its derivatives privileged scaffolds in the design of novel therapeutics.[10] This guide delves into the core of modern pyridine chemistry, exploring innovative building blocks that are shaping the future of drug discovery.

Pillar 1: Strategic Synthesis of Novel Pyridine Building Blocks

The construction of functionalized pyridines has evolved significantly from classical condensation reactions. Modern synthetic chemistry offers a diverse toolkit for accessing novel pyridine building blocks with precise control over substitution patterns. The choice of synthetic route is paramount, as it dictates the types of functional groups that can be introduced and the overall efficiency of the process.

Multicomponent Reactions (MCRs): A Convergence of Complexity

Multicomponent reactions (MCRs) have emerged as a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single pot.[11] This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity.

One of the most well-established MCRs for pyridine synthesis is the Hantzsch dihydropyridine synthesis .[12] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[12] The resulting dihydropyridine can then be oxidized to the corresponding pyridine. Recent advancements have focused on developing greener and more efficient Hantzsch-type reactions, including the use of nanocatalysts and microwave irradiation to improve yields and reaction times.[13][14]

A notable example is a one-pot, three-component reaction for the synthesis of pyrazolo[3,4-b]pyridines, which are medicinally significant scaffolds.[7] This reaction utilizes a novel catalyst derived from Fe3O4 for the condensation of aldehydes, 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine, and 3-(cyanoacetyl)indole, affording the desired products in high yields.[7]

This protocol outlines a general procedure for the synthesis of a polysubstituted pyridine derivative via a Hantzsch-type reaction.

Materials:

-

Aryl aldehyde (1.0 mmol)

-

Ethyl acetoacetate (2.0 mmol)

-

Ammonium acetate (1.5 mmol)

-

Ethanol (10 mL)

-

Catalyst (e.g., a magnetically recoverable nanocatalyst) (optional)

Procedure:

-

To a round-bottom flask, add the aryl aldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.

-

If using a catalyst, add it to the mixture.

-

Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a catalyst was used, remove it by magnetic decantation or filtration.

-

Pour the reaction mixture into ice-cold water and stir for 15-20 minutes.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

-

The resulting dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent such as nitric acid or ceric ammonium nitrate.

C-H Functionalization: Direct and Atom-Economical Transformations

Direct C-H functionalization has revolutionized the synthesis of complex molecules by offering a more atom-economical and step-efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[15] This approach allows for the direct introduction of new functional groups onto the pyridine ring, providing access to a vast chemical space.[16][17]

Transition-metal catalysis has been instrumental in the development of C-H functionalization methods for pyridines.[16][17] However, the coordinating ability of the pyridine nitrogen can sometimes hinder the catalytic process.[18] To circumvent this, strategies such as the use of pyridine N-oxides or directing groups have been employed to achieve regioselective functionalization at the C2, C3, and C4 positions.[18] Recent breakthroughs have also demonstrated methods for the direct, late-stage functionalization of pyridines at the challenging meta-position.[19]

Caption: Strategies for the regioselective C-H functionalization of the pyridine ring.

Pillar 2: The Art of Bioisosterism: Pyridine as a Versatile Molecular Mimic

Bioisosterism, the strategy of replacing a functional group in a molecule with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry.[20] The pyridine ring is an excellent bioisostere for a variety of functionalities, most notably the phenyl ring.[6] This "phenyl-to-pyridine" switch can have profound effects on a molecule's biological activity and pharmacokinetic profile.

The introduction of a nitrogen atom into an aromatic ring alters its electronic distribution, dipole moment, and hydrogen bonding capacity.[6] These changes can lead to:

-

Improved Potency: The nitrogen atom can form a key hydrogen bond with the target protein, enhancing binding affinity.

-

Enhanced Solubility: The increased polarity of the pyridine ring can improve aqueous solubility, a crucial factor for oral bioavailability.[21][22]

-

Modified Metabolism: The pyridine ring can alter the metabolic profile of a drug, potentially blocking sites of unwanted metabolism or introducing new sites for controlled metabolic clearance.[6]

-

Reduced Toxicity: Replacing a problematic phenyl group with a pyridine can mitigate toxicity issues.

Pyridones, oxidized forms of pyridines, also serve as valuable bioisosteres for amides, phenols, and other heterocyclic rings, offering further opportunities for molecular optimization.[23][24] Additionally, more structurally complex bioisosteres, such as 3-azabicyclo[3.1.1]heptane, have been explored as surrogates for the 3,5-disubstituted pyridine ring.[25]

Data Presentation: Impact of Phenyl-to-Pyridine Switch on Drug Properties

| Property | Phenyl Analogue | Pyridine Analogue | Rationale for Improvement |

| Target Binding Affinity (Ki) | 100 nM | 10 nM | Formation of a new hydrogen bond with the target protein. |

| Aqueous Solubility | 0.1 mg/mL | 1.0 mg/mL | Increased polarity due to the nitrogen atom. |

| Metabolic Stability (t½ in liver microsomes) | 15 min | 60 min | Blockage of a key metabolic site on the aromatic ring. |

| hERG Inhibition (IC50) | 1 µM | >30 µM | Altered electronics and shape reducing off-target interactions. |

Pillar 3: Applications in Drug Discovery: Case Studies of Pyridine-Containing Therapeutics

The versatility of pyridine building blocks is evident in the wide array of therapeutic areas where they have made a significant impact.

Oncology: A Privileged Scaffold for Kinase Inhibitors

A substantial number of FDA-approved pyridine-containing drugs are anticancer agents, many of which are kinase inhibitors.[3][4][5] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The pyridine scaffold is frequently employed in the design of kinase inhibitors due to its ability to form key hydrogen bonds with the hinge region of the kinase active site.[26][27]

For instance, novel pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized as potent inhibitors of Tropomyosin receptor kinases (TRKs), which are implicated in the proliferation of various cancers.[28][29] Similarly, other pyridine-based compounds have shown promising activity as PIM-1 kinase inhibitors and inducers of apoptosis in cancer cell lines.[30]

Caption: Competitive inhibition of a kinase by a pyridine-based drug, preventing substrate phosphorylation.

Central Nervous System (CNS) Disorders: Modulating Neurological Targets

Pyridine-containing compounds have also shown significant promise in the treatment of CNS disorders.[9][31] The ability of the pyridine ring to modulate lipophilicity and engage in specific interactions with CNS targets makes it a valuable scaffold for designing drugs that can cross the blood-brain barrier.

Pyridine derivatives have been investigated for their anticonvulsant and antidepressant activities, targeting various receptors and ion channels in the brain, including GABAergic systems, sodium and calcium channels, and glutamate receptors.[9] The unique structural and electronic features of pyridine analogues are advantageous for the development of lead compounds for CNS-acting drugs.[9]

Infectious Diseases: Combating Microbial Threats

The pyridine scaffold is also a key component in a number of anti-infective agents.[2] Its presence in drugs for tuberculosis, HIV/AIDS, and various bacterial and fungal infections underscores its broad-spectrum utility.[2] Novel pyridine derivatives continue to be explored for their antibacterial properties, with some showing activity against multidrug-resistant strains.[7][8] The favorable solubility characteristics of many pyridine compounds contribute to their potential as effective antimicrobial agents.[7][8]

Conclusion: The Ever-Expanding Horizons of Pyridine Chemistry